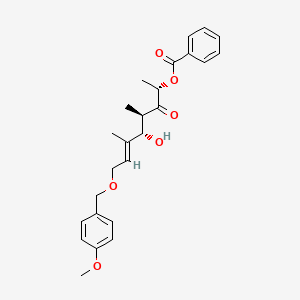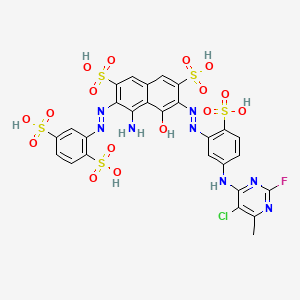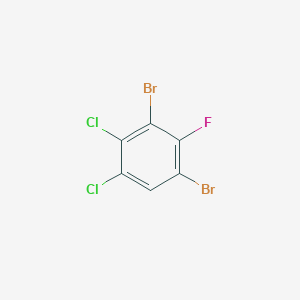
2,6-Dibromo-3,4-dichlorofluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3,4-dichlorofluorobenzene: is an organic compound with the molecular formula C6HBr2Cl2F It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,4-dichlorofluorobenzene typically involves halogenation reactions. One common method is the bromination of 3,4-dichlorofluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the toxic and corrosive nature of the halogenating agents.
化学反応の分析
Types of Reactions
2,6-Dibromo-3,4-dichlorofluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,6-Dibromo-3,4-dichlorofluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of halogenated aromatics with enzymes and receptors.
Medicine: Research into its potential medicinal properties, such as its use in the development of pharmaceuticals, is ongoing. Its unique structure may offer insights into designing new drugs.
Industry: It is used in the production of specialty chemicals and materials. Its halogenated structure can impart desirable properties to polymers and other materials.
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Another halogenated aromatic compound with similar properties but different halogenation patterns.
2,6-Dibromo-4-phenoxyphenol: A compound with bromine and phenoxy groups, used in different applications.
2,6-Dibromo-4-(trifluoromethoxy)aniline: A compound with bromine and trifluoromethoxy groups, used in organic synthesis.
Uniqueness
2,6-Dibromo-3,4-dichlorofluorobenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its combination of bromine, chlorine, and fluorine atoms makes it a versatile compound in various chemical reactions and applications. The presence of multiple halogens can enhance its reactivity and potential for forming complex molecules.
特性
分子式 |
C6HBr2Cl2F |
|---|---|
分子量 |
322.78 g/mol |
IUPAC名 |
1,3-dibromo-4,5-dichloro-2-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
InChIキー |
NEFFLZHNMVTDAP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



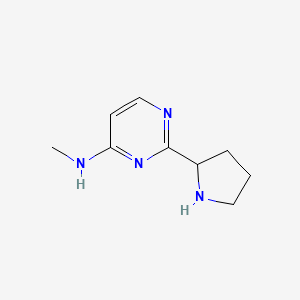


![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
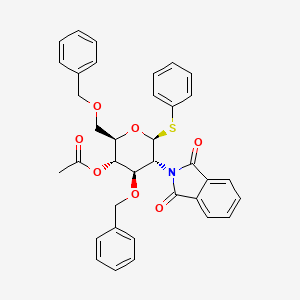
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)

